5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, with chlorine atoms at positions 5 and 7, and a fluorophenyl group at position 2.
Preparation Methods
The synthesis of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclocondensation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted by nucleophiles, leading to the formation of various functionalized derivatives.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.
Biological Studies: It is used in bioimaging applications to study intracellular processes and interactions.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also explored for anticancer applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and photophysical properties.
Properties
CAS No. |
1159982-83-8 |
---|---|
Molecular Formula |
C12H6Cl2FN3 |
Molecular Weight |
282.10 g/mol |
IUPAC Name |
5,7-dichloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-1-3-8(15)4-2-7/h1-6H |
InChI Key |
VXNQMONUHVKYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=C2)N=C(C=C3Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.